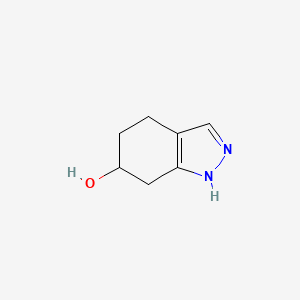

4,5,6,7-tetrahydro-1H-indazol-6-ol

Overview

Description

Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis

The mechanism of the second step in the synthesis process was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications

Catalysis and Synthesis

Rao et al. (2014) explored a greener approach to synthesize 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives via a two-step method using Amberlyst A-21 as a catalyst. This procedure is highlighted for its simplicity, convenience, and environmental friendliness due to the catalyst's reusability and the method's economic viability (Rao et al., 2014).

Coordination Chemistry

Khan et al. (2017) studied the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with metals like Cu(II), Co(II), and Ag(I), leading to compounds with varied geometries and notable antibacterial, antifungal, and antioxidant activities. These complexes also showed potential as enzyme inhibitors (Khan et al., 2017).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of 4,5,6,7-tetrahydro-1H-indazole derivatives have been a focus of interest. For instance, Polo et al. (2016) discussed the synthesis of a series of tetrahydroindazoles that exhibited moderate to high antioxidant activity, showcasing the potential of these compounds in mitigating oxidative stress (Polo et al., 2016).

Structural and Spectroscopic Analysis

Research by Claramunt et al. (2006) and Medina et al. (2006) provided deep insights into the tautomerism and structural stability of tetrahydroindazolones through multinuclear magnetic resonance spectroscopy and computational studies. These studies help in understanding the chemical behavior and potential applications of these compounds in designing more efficient and targeted chemical reactions (Claramunt et al., 2006); (Medina et al., 2006).

Corrosion Inhibition

An interesting application outside the typical pharmaceutical scope involves the use of menthone derivatives of 4,5,6,7-tetrahydro-1H-indazole for corrosion inhibition on mild steel in acidic conditions, demonstrating the compound's potential in industrial applications (Ansari Abdeslam et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-tetrahydro-1H-indazol-6-ol are believed to be CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage . The compound also exhibits anti-inflammatory activity, suggesting potential interaction with cyclo-oxygenase-2 (COX-2) .

Mode of Action

This compound interacts with its targets by inhibition, regulation, and/or modulation . For instance, it has been found to possess high anti-inflammatory activity, potentially through the inhibition of COX-2 . This results in decreased production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of its anti-inflammatory activity, it impacts the arachidonic acid pathway by inhibiting COX-2, leading to reduced production of pro-inflammatory mediators . In terms of its anticancer activity, it influences the CHK1-, CHK2-, and SGK-related pathways , which are involved in cell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased production of pro-inflammatory mediators . In the context of cancer, it may lead to cell cycle arrest and enhanced DNA damage response due to its interaction with CHK1, CHK2, and SGK .

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in several neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in the G0-G1 phase, thereby preventing cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of COX-2 results in reduced production of prostaglandin E2 (PGE2), a mediator of inflammation . Additionally, the compound can modulate gene expression, further influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable in aqueous solutions, with a half-life exceeding one hour . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause adverse effects, including toxicity to reproductive and developmental systems. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the production and degradation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVXLRJQSAHYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-92-5 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

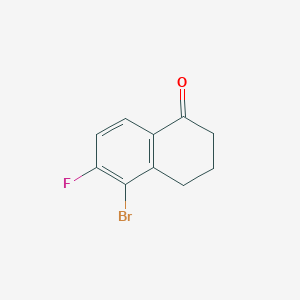

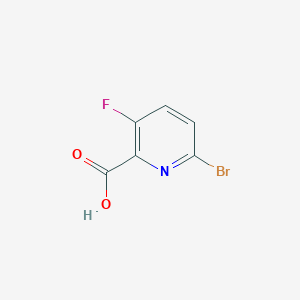

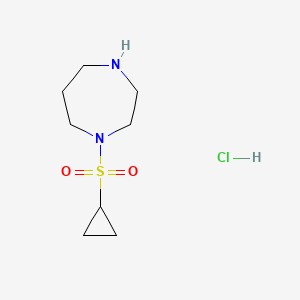

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)

![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)